Cas no 500770-72-9 (Boc-(S)-3-amino-3-(3-fluorophenyl)propionic acid)
Boc-(S)-3-amino-3-(3-fluorophenyl)propionic acid Chemical and Physical Properties
Names and Identifiers
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- (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-fluorophenyl)propanoic acid
- (3S)-3-(3-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- BOC-(S)-3-AMINO-3-(3-FLUORO-PHENYL)-PROPIONIC ACID
- Boc-(S)-3-Amino-3-(3-fluorophenyl)-propionic acid
- BOC-(S)-3-AMINO-3-(3-FLUOROPHENYL)PROPIONIC ACID,
- Boc-β-Phe(3-F)-OH
- (S)-3-(BOC-AMINO)-3-(3-FLUOROPHENYL)PROPANOIC ACID
- AKOS013462894
- DTXSID50426610
- (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-fluorophenyl)propanoic acid
- MFCD03427918
- 500770-72-9
- EN300-1162724
- AS-37721
- SCHEMBL3069373
- CS-0179095
- AC-25389
- Boc-(S)-3-amino-3-(3-fluorophenyl)propionic acid
- Boc-3-Fluoro-L-b-phenylalanine
- (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid
- Boc-(S)-3-amino-3-(3-fluoro-phenyl)-propionic acid, AldrichCPR
- boc-(s)-3-amino-3-(3-fluorophenyl)propanoic acid
-
- MDL: MFCD03427918
- Inchi: 1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
- InChI Key: IQPQPXUDXQDVMK-NSHDSACASA-N
- SMILES: FC1=CC=CC(=C1)[C@H](CC(=O)O)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 283.12200
- Monoisotopic Mass: 283.12198622g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 7
- Complexity: 354
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 75.6Ų
Experimental Properties
- Density: 1.214±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Very slightly soluble (0.65 g/l) (25 º C),
- PSA: 75.63000
- LogP: 3.25710
Boc-(S)-3-amino-3-(3-fluorophenyl)propionic acid Security Information
- Hazard Category Code: 22
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Hazardous Material Identification:
Boc-(S)-3-amino-3-(3-fluorophenyl)propionic acid Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Boc-(S)-3-amino-3-(3-fluorophenyl)propionic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B284725-100mg |
Boc-(S)-3-amino-3-(3-fluorophenyl)propionic acid |
500770-72-9 | 100mg |
$ 135.00 | 2022-06-07 | ||
| TRC | B284725-250mg |
Boc-(S)-3-amino-3-(3-fluorophenyl)propionic acid |
500770-72-9 | 250mg |
$ 275.00 | 2022-06-07 | ||
| TRC | B284725-500mg |
Boc-(S)-3-amino-3-(3-fluorophenyl)propionic acid |
500770-72-9 | 500mg |
$ 435.00 | 2022-06-07 | ||
| Chemenu | CM220805-5g |
(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-fluorophenyl)propanoic acid |
500770-72-9 | 97% | 5g |
$309 | 2021-06-09 | |
| Chemenu | CM220805-5g |
(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-fluorophenyl)propanoic acid |
500770-72-9 | 97% | 5g |
$718 | 2023-02-18 | |
| abcr | AB313018-100 mg |
Boc-(s)-3-amino-3-(3-fluoro-phenyl)-propionic acid, 95%; . |
500770-72-9 | 95% | 100mg |
€124.10 | 2023-04-26 | |
| abcr | AB313018-250 mg |
Boc-(s)-3-amino-3-(3-fluoro-phenyl)-propionic acid, 95%; . |
500770-72-9 | 95% | 250mg |
€177.90 | 2023-04-26 | |
| abcr | AB313018-1 g |
Boc-(s)-3-amino-3-(3-fluoro-phenyl)-propionic acid, 95%; . |
500770-72-9 | 95% | 1g |
€306.80 | 2023-04-26 | |
| abcr | AB313018-5 g |
Boc-(s)-3-amino-3-(3-fluoro-phenyl)-propionic acid, 95%; . |
500770-72-9 | 95% | 5g |
€944.10 | 2023-04-26 | |
| Chemenu | CM220805-250mg |
(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-fluorophenyl)propanoic acid |
500770-72-9 | 97% | 250mg |
$84 | 2023-02-18 |
Boc-(S)-3-amino-3-(3-fluorophenyl)propionic acid Suppliers
Boc-(S)-3-amino-3-(3-fluorophenyl)propionic acid Related Literature
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on Boc-(S)-3-amino-3-(3-fluorophenyl)propionic acid
Comprehensive Overview of Boc-(S)-3-amino-3-(3-fluorophenyl)propionic acid (CAS No. 500770-72-9)
Boc-(S)-3-amino-3-(3-fluorophenyl)propionic acid (CAS No. 500770-72-9) is a fluorinated amino acid derivative widely utilized in pharmaceutical research and peptide synthesis. This compound features a Boc (tert-butoxycarbonyl) protecting group, which is critical for stabilizing the amino functionality during chemical reactions. The presence of a 3-fluorophenyl moiety enhances its bioactivity, making it a valuable intermediate in drug discovery. Researchers often search for "Boc-protected amino acids" or "fluorophenyl derivatives in peptide synthesis" to explore its applications in modern therapeutics.
The growing interest in targeted drug delivery and precision medicine has elevated the demand for specialized building blocks like Boc-(S)-3-amino-3-(3-fluorophenyl)propionic acid. Its structural uniqueness allows for the development of peptide-based drugs, which are gaining traction due to their high specificity and reduced side effects. Frequently asked questions include "How to remove Boc group in peptide synthesis?" and "Role of fluorinated amino acids in drug design," reflecting its relevance in contemporary research.
From a synthetic chemistry perspective, CAS No. 500770-72-9 is prized for its compatibility with solid-phase peptide synthesis (SPPS). The Boc group can be selectively deprotected under acidic conditions, enabling sequential peptide chain elongation. This property aligns with the rising trend of "green chemistry in peptide synthesis," as it minimizes unwanted byproducts. Additionally, the 3-fluorophenyl ring contributes to improved metabolic stability, a key consideration in "oral bioavailability enhancement" strategies.
In the context of AI-driven drug discovery, compounds like Boc-(S)-3-amino-3-(3-fluorophenyl)propionic acid are increasingly analyzed through computational modeling. Researchers leverage tools such as "molecular docking simulations" to predict interactions with biological targets. This synergy between synthetic chemistry and machine learning addresses popular queries like "How to design fluorinated peptide mimics?" and "Optimizing amino acid derivatives for CNS drugs."
The compound’s utility extends to bioconjugation, where its carboxyl group facilitates linkage to proteins or nanoparticles. This aligns with the booming field of "theranostic agents," combining therapy and diagnostics. Searches for "Boc-amino acid conjugation techniques" or "fluorophenyl probes for imaging" highlight its interdisciplinary appeal. Furthermore, its chiral purity (S-configuration) ensures enantioselective applications, a hot topic in "asymmetric synthesis" discussions.
Quality control of CAS No. 500770-72-9 involves rigorous HPLC and NMR validation, addressing concerns about "purity standards in peptide intermediates." The pharmaceutical industry’s shift toward "continuous manufacturing" has also spurred interest in scalable synthesis routes for such derivatives. Environmental considerations, like "solvent-free Boc deprotection," further underscore its alignment with sustainable practices.
In summary, Boc-(S)-3-amino-3-(3-fluorophenyl)propionic acid exemplifies the intersection of medicinal chemistry and cutting-edge technology. Its versatility in peptide engineering, drug formulation, and biomaterial science ensures its prominence in both academic and industrial settings. As searches for "next-gen amino acid modifiers" surge, this compound remains a cornerstone for innovation.
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